1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Overview
Description
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . This is a challenging task in organic synthesis .Molecular Structure Analysis
The trifluoromethyl group has three equivalent C–F bonds . These bonds are strong and can influence the properties of the compound .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on the specific compound. The trifluoromethyl group can influence these properties due to its strong C–F bonds .Scientific Research Applications
Synthesis and Properties of Nonsymmetric Pillar[5]arenes :
- The study by Kou et al. (2010) involved the catalytic cyclocondensation of a compound similar to 1-(Methoxymethyl)-3-(trifluoromethyl)benzene, leading to the formation of pillar[5]arenes, which are macrocyclic compounds with potential applications in host-guest chemistry and molecular recognition (Kou et al., 2010).
Cationic Polymerization Initiators :
- Dittmer et al. (1992) explored the use of 1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound structurally related to this compound, as an initiator/transfer agent for cationic polymerizations, indicating potential use in polymer synthesis (Dittmer et al., 1992).
Organic Synthesis and Functionalization :
- Sheng et al. (2014) reported a method to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating the versatility of trifluoromethyl-substituted compounds in organic synthesis (Sheng et al., 2014).
- The work by Zhang et al. (2012) on 4-Methoxy-3-(methoxymethyl)benzaldehyde focuses on the structural analysis of the compound, which is crucial for understanding its reactivity and potential applications in organic chemistry (Zhang et al., 2012).
Electrochemical Oxidation Studies :
- Chen et al. (2008) investigated the electrochemical oxidation of toluene to produce methoxymethyl benzene, highlighting an innovative approach to synthesizing derivatives of methoxymethyl benzene (Chen et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(methoxymethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGSIMIBZUBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565551 | |
Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380633-51-2 | |
Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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